Antiproliferative Potency Against Hepatocellular Carcinoma (HepG2) – Head‑to‑Head Comparison with Erlotinib and Closest Oxadiazole‑Substituted Analogs
Compound 8a (the target) demonstrated an IC₅₀ of 0.215 μg mL⁻¹ against HepG2 cells, which is 1.43‑fold more potent than the reference drug erlotinib (IC₅₀ = 0.308 μg mL⁻¹). However, 8a is 1.57‑fold less potent than the 4‑nitrophenyl analog 8c (IC₅₀ = 0.137 μg mL⁻¹) and 1.55‑fold less potent than the 4‑hydroxyphenyl analog 8b (IC₅₀ = 0.139 μg mL⁻¹) [REFS‑1].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) in HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.215 μg mL⁻¹ (Compound 8a) |
| Comparator Or Baseline | Erlotinib: IC₅₀ = 0.308 μg mL⁻¹; Compound 8c (4‑NO₂‑phenyl): IC₅₀ = 0.137 μg mL⁻¹; Compound 8b (4‑OH‑phenyl): IC₅₀ = 0.139 μg mL⁻¹ |
| Quantified Difference | 8a is 1.43× more potent than erlotinib; 8c is 1.57× more potent than 8a; 8b is 1.55× more potent than 8a. |
| Conditions | HepG2 hepatocellular carcinoma cell line; 48‑h MTT assay; positive control erlotinib [REFS‑1]. |
Why This Matters
The target compound provides superior potency over the clinically used EGFR inhibitor erlotinib in HepG2 while offering a distinct substitution‑dependent activity window that enables rational SAR exploration for liver cancer lead optimization.
- [1] Ryad N, Elmaaty AA, Selim S, et al. RSC Adv. 2024;14(46):34005‑34026. Table 1. View Source
